The synthesis of 3-(Benzimidazol-1-yl)propanal typically involves the condensation of o-phenylenediamine with an aldehyde. A common method includes reacting o-phenylenediamine with propanal in the presence of an acid catalyst such as hydrochloric acid. The reaction proceeds as follows:
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and improve scalability .
3-(Benzimidazol-1-yl)propanal can participate in several chemical reactions due to its functional groups:
Common reagents include:
The mechanism of action for 3-(Benzimidazol-1-yl)propanal primarily involves its interaction with biological targets, particularly through the benzimidazole moiety. This interaction often leads to:
Research indicates that derivatives of benzimidazole exhibit significant biological activity, supporting their potential therapeutic applications .
The physical and chemical properties of 3-(Benzimidazol-1-yl)propanal include:
These properties influence its behavior in chemical reactions and applications in various fields .
3-(Benzimidazol-1-yl)propanal has several notable applications:
3-(Benzimidazol-1-yl)propanal represents a specialized aldehyde-functionalized derivative within the benzimidazole chemical class, characterized by a propyl linker terminating in a formyl group (–CHO) at the N1-position of the benzimidazole nucleus. This molecular architecture positions it as a versatile electrophilic synthon for constructing complex bioactive molecules and pharmaceutical intermediates. As a structural analog to other 3-(benzimidazol-1-yl)propyl derivatives (e.g., propanoate, propanamide, propanamine), its distinctive reactivity profile arises from the aldehyde moiety, enabling nucleophilic additions, condensations, and cyclization reactions inaccessible to ester or amine counterparts. The benzimidazole core—a fusion of benzene and imidazole rings—confers aromatic stability, hydrogen-bonding capability, and π-stacking potential, while the C3 aldehyde chain introduces spatial flexibility and electrophilic reactivity. This combination underpins its utility in targeted molecular design, particularly in medicinal chemistry and materials science, where precise control over molecular recognition and covalent binding is paramount [2] [7].
3-(Benzimidazol-1-yl)propanal (C₁₀H₁₀N₂O) features a benzimidazole unit linked via a nitrogen (N1) to a three-carbon aliphatic chain terminating in an aldehyde group. The benzimidazole system comprises a bicyclic structure with delocalized π-electrons across the 10-atom framework, contributing to its planar rigidity and moderate dipole moment (~4.5 D). The propyl linker provides conformational flexibility (rotatable bonds: C–N and C–C), while the aldehyde group introduces a polarized carbonyl (C=O bond length: ~1.21 Å; bond angle: ~120°) with significant electrophilicity (calculated electrophilicity index ω ≈ 1.5 eV). Key spectroscopic characteristics include:
Table 1: Key Physicochemical Properties of 3-(Benzimidazol-1-yl)propanal
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₀H₁₀N₂O | PubChem CID analogs [1] [3] |
Molecular Weight | 174.20 g/mol | Calculated |
Hydrogen Bond Donors | 0 (imidazole N–H absent) | ChemDraw analysis |
Hydrogen Bond Acceptors | 3 (N1, N3, O) | Lipinski Rule assessment |
logP (Octanol-Water) | ~1.2 | Predicted (ALOGPS) |
Topological Polar Surface Area | 41.6 Ų | Computed (RDKit) |
Reactivity Profile | Electrophilic carbonyl; susceptible to nucleophiles (amines, alcohols, carbanions) | Organic reaction databases [8] |
The aldehyde group enables critical transformations:
The synthesis of benzimidazole derivatives originated with Hobrecker's 1872 condensation of o-phenylenediamine with formic acid, yielding the parent benzimidazole scaffold [4] [7]. Early 20th-century efforts focused on halogenation, alkylation, and acylation at N1, C2, or C5/C6 positions, but 3-substituted propyl variants remained underexplored until the 1960–1980s. The emergence of 3-(benzimidazol-1-yl)propanal paralleled advances in N-alkylation techniques:
Table 2: Historical Evolution of Key Benzimidazole Propyl Derivatives
Era | Development Milestone | Significance |
---|---|---|
1872 | Hobrecker synthesizes benzimidazole from o-phenylenediamine | Foundation of benzimidazole chemistry [4] |
1950s | Commercialization of benzimidazole anthelmintics (e.g., thiabendazole) | Validated therapeutic potential of C2-substituted derivatives [7] |
1970s | N-Alkylation optimization with phase-transfer catalysts | Enabled efficient N1-propyl derivatization [8] |
1990–2000s | Catalytic advances: Biocatalysts, nanocatalysts, photocatalysts | Improved yield/selectivity for aldehydes via green chemistry [2] |
2010–Present | Computational design of N1-functionalized analogs | Rational development of 3-(benzimidazol-1-yl)propanal as a synthon [9] |
Modern synthetic routes employ eco-friendly catalysts:
Benzimidazole is a privileged scaffold in medicinal chemistry, present in >20 FDA-approved drugs due to its:
Table 3: Clinically Approved Benzimidazole-Based Drugs and Their Targets
Drug | Therapeutic Area | Benzimidazole Substitution | Biological Target |
---|---|---|---|
Omeprazole | Antiulcer | C2-methyl, C5-methoxy, N1-pyridinylmethyl | H⁺/K⁺-ATPase pump |
Abemaciclib | Anticancer (breast) | C2-aminopyrimidine, N1-cyclopentyl | CDK4/6 kinases |
Maribavir | Antiviral (CMV) | C2-aminomethyl, C5,6-dimethyl, N1-ribose | UL97 protein kinase |
Albendazole | Anthelmintic | C2-carbamate, C5-propylthio | β-tubulin |
Veliparib | Anticancer (PARP inhibitor) | C2-aminomethyl, C5,6-fluoro | PARP enzyme |
3-(Benzimidazol-1-yl)propanal enhances this versatility by enabling:
Recent studies highlight its role in synthesizing kinase inhibitors (CDK8, EGFR) and antibacterial agents via structure-activity relationship (SAR) optimization, where chain length and terminal reactivity critically modulate bioactivity [5] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9